4-bromo-N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide
Overview
Description
4-bromo-N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole core, a bromine atom, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various benzimidazole derivatives.
Scientific Research Applications
4-bromo-N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antiviral, or antibacterial activities.
Materials Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes or receptors, modulating their activity. The bromine and sulfonamide groups can enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 5,6-dimethylbenzimidazole share structural similarities and exhibit similar biological activities.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamides with antibacterial properties.
Uniqueness
4-bromo-N-(1-phenyl-1H-benzimidazol-5-yl)benzenesulfonamide is unique due to the combination of its benzimidazole core, bromine atom, and sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-N-(1-phenylbenzimidazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c20-14-6-9-17(10-7-14)26(24,25)22-15-8-11-19-18(12-15)21-13-23(19)16-4-2-1-3-5-16/h1-13,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOLMYVNSVTFRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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